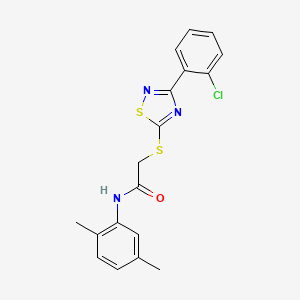![molecular formula C19H19N3O4 B2891071 4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine CAS No. 339010-18-3](/img/structure/B2891071.png)
4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known as 4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine . It is a chemical compound with a complex structure .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperidine ring substituted with a 4-methylbenzoyl group and a 4-nitrophenyl group . The exact structure would require more detailed analysis or experimental data.Applications De Recherche Scientifique
Repositioning Antitubercular Compounds for Neglected Diseases
Research on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, which share a functional similarity with nitrophenyl piperidine derivatives in their potential medicinal applications, has been repositioned for the treatment of neglected tropical diseases such as visceral leishmaniasis (VL). These studies have demonstrated the critical role of specific structural features in enhancing solubility and safety while maintaining activity against VL, providing insights into how modifications to similar compounds could yield new therapeutic options (Thompson et al., 2016).
Enhancing Reaction Rates through Structural Modifications
Investigations into the effects of structural modifications on reaction rates, specifically the impact of the o-methyl group in benzoyl compounds, offer insights into the chemical behavior of closely related compounds. Such studies highlight the significance of electronic effects and structural modifications in determining the reactivity and mechanism of reactions, which is relevant for the synthesis and application of complex molecules like "4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine" (Um et al., 2005).
Applications in Fluorescent pH Sensors
The development of novel fluorescent pH sensors based on the intramolecular hydrogen bonding ability of naphthalimide derivatives, including piperidine-naphthalimide compounds, underscores the utility of nitrogen-containing heterocycles in sensing technologies. These compounds exhibit strong fluorescence quenching and red shifting in acidic conditions, suggesting potential applications for "4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine" in developing pH-sensitive probes for biological and chemical analyses (Cui et al., 2004).
Synthetic Methods and Crystal Structures
Research into the synthesis and crystal structure of compounds like 3-(4′-nitrophenyl)iminocoumarin, which bear structural resemblances to "4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine," provides valuable information on the cyclization reaction mechanisms and the potential of such compounds in materials science, particularly in developing materials for solar cells and electronic devices (Zhang et al., 2015).
Antimicrobial and Antitubercular Agents
The synthesis and pharmacological evaluation of novel thiazolo-triazolo-pyridine derivatives, which share a common scaffold with piperidine derivatives, have shown significant antimicrobial activity. These findings suggest the potential for derivatives of "4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine" to be explored as antimicrobial and antitubercular agents, contributing to the development of new treatments for infectious diseases (Suresh et al., 2016).
Propriétés
IUPAC Name |
[[1-(4-nitrophenyl)piperidin-4-ylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-14-2-4-15(5-3-14)19(23)26-20-16-10-12-21(13-11-16)17-6-8-18(9-7-17)22(24)25/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDTZADVJAPKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2890988.png)
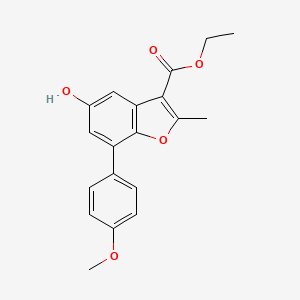
![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2890991.png)
![(Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890992.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2890995.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2891001.png)
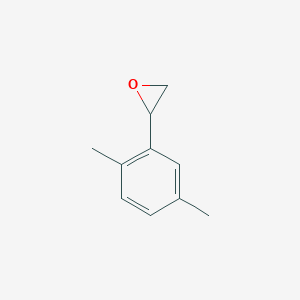
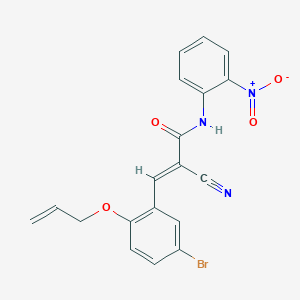
![[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2891005.png)
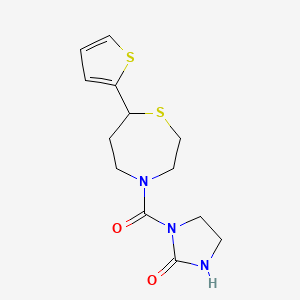
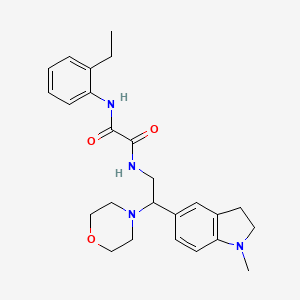
![4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2891010.png)
